molecular formula C17H14O5 B572858 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one CAS No. 1313738-76-9

2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one

Cat. No.: B572858
CAS No.: 1313738-76-9
M. Wt: 298.294
InChI Key: SQVMXCHFANPQEF-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one is a flavonoid compound known for its antioxidant properties. It is a derivative of quercetin, a naturally occurring polyphenol found in various fruits, vegetables, and grains. This compound has garnered interest due to its potential health benefits and applications in various scientific fields.

Mechanism of Action

Target of Action

The compound 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one, also known as Quercetin , has several primary targets. It is a specific inhibitor of quinone reductase 2 (QR2), an enzyme that catalyzes the metabolism of toxic quinolines . Other targets include Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform, UDP-glucuronosyltransferase 3A1, and ATP synthase subunits in mitochondria . These targets play crucial roles in cellular metabolism and energy production.

Mode of Action

Quercetin interacts with its targets by inhibiting their activity. For instance, it inhibits QR2, potentially causing lethal oxidative stress in plasmodium, contributing to killing the malaria-causing parasites . The inhibition of these targets leads to changes in cellular metabolism and energy production.

Biochemical Pathways

The inhibition of QR2 affects the metabolism of toxic quinolines, leading to oxidative stress . This stress can disrupt various biochemical pathways, particularly those involved in energy production and cellular metabolism. The downstream effects of this disruption can lead to cell death, particularly in harmful organisms like plasmodium.

Pharmacokinetics

It is known to accumulate in various organs, including the lungs, liver, kidneys, and small intestines, with lower levels seen in the brain, heart, and spleen .

Result of Action

The result of Quercetin’s action at the molecular and cellular level is the disruption of normal cellular functions in targeted cells, leading to oxidative stress and potential cell death . This can have therapeutic effects, such as killing malaria-causing parasites.

Action Environment

The action, efficacy, and stability of Quercetin can be influenced by various environmental factors. For instance, the presence of other compounds can affect its absorption and metabolism. Additionally, factors such as pH and temperature can influence its stability and activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Oxidizing Agent: Hydrogen peroxide or potassium permanganate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one undergoes various chemical reactions, including:

    Oxidation: Converts hydroxyl groups to quinones.

    Reduction: Reduces carbonyl groups to hydroxyl groups.

    Substitution: Replaces hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., methyl iodide)

Major Products

    Oxidation: Quinones and other oxidized derivatives

    Reduction: Reduced flavonoid derivatives

    Substitution: Halogenated or alkylated flavonoid derivatives

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying flavonoid chemistry and antioxidant mechanisms.

    Biology: Investigated for its role in cellular protection against oxidative stress.

    Medicine: Explored for potential therapeutic effects in conditions like inflammation, cardiovascular diseases, and cancer.

    Industry: Utilized in the development of dietary supplements, functional foods, and cosmetic products due to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one

    Catechin: (2R,3S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

    Dopamine: 3,4-Dihydroxyphenethylamine

Uniqueness

2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other flavonoids. Its ethyl group at the 6-position and hydroxyl group at the 3-position contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-2-9-3-6-14-11(7-9)15(20)16(21)17(22-14)10-4-5-12(18)13(19)8-10/h3-8,18-19,21H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVMXCHFANPQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735071
Record name 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-76-9
Record name 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313738-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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